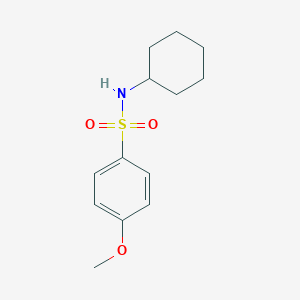

N-cyclohexyl-4-methoxybenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-17-12-7-9-13(10-8-12)18(15,16)14-11-5-3-2-4-6-11/h7-11,14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUWYJFECZVQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354200 | |

| Record name | Benzenesulfonamide, N-cyclohexyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169945-43-1 | |

| Record name | Benzenesulfonamide, N-cyclohexyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Investigating the Biological Activity of N-cyclohexyl-4-methoxybenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclohexyl-4-methoxybenzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine. This chemical scaffold has proven to be a versatile pharmacophore, with a wide array of derivatives exhibiting significant biological activities.[][2][3] Historically recognized for their antimicrobial properties, the biological spectrum of sulfonamides has expanded to include anticancer, anti-inflammatory, and enzyme inhibitory activities.[3][4]

This technical guide provides a comprehensive overview of the potential biological activities of this compound based on the known activities of structurally related compounds. While specific experimental data for this exact molecule is not extensively available in the public domain, this document outlines the key biological areas for investigation and provides detailed experimental protocols for its evaluation. The structural features of this compound, comprising a central benzenesulfonamide core with a lipophilic cyclohexyl group and a methoxy-substituted phenyl ring, suggest potential for interaction with various biological targets.

Potential Biological Activities and Mechanisms of Action

Based on the extensive research on sulfonamide derivatives, the following biological activities are of primary interest for the investigation of this compound.

Anticancer Activity

Numerous sulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms.[3][4][5] The presence of the benzenesulfonamide moiety is crucial for this activity.

-

Carbonic Anhydrase (CA) Inhibition: A primary mechanism for the anticancer effects of many sulfonamides is the inhibition of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII.[4][6] These enzymes play a critical role in regulating pH in the tumor microenvironment, contributing to tumor cell survival and proliferation.[6] The sulfonamide group can coordinate with the zinc ion in the active site of carbonic anhydrase, leading to inhibition.

-

Cell Cycle Arrest: Certain sulfonamides have been shown to induce cell cycle arrest, often at the G1 or G2/M phase, in cancer cells, thereby inhibiting their proliferation.[3][7]

-

Disruption of Microtubule Assembly: Some sulfonamide derivatives interfere with the polymerization of tubulin, a key component of microtubules, leading to mitotic arrest and apoptosis in cancer cells.[3]

-

Tyrosine Kinase Inhibition: The sulfonamide scaffold has been incorporated into molecules designed to inhibit tyrosine kinases, which are crucial components of signaling pathways that are often dysregulated in cancer.[4]

Antimicrobial Activity

The classical mechanism of action for sulfonamide antibiotics is the inhibition of folic acid synthesis in bacteria.[][2][8]

-

Inhibition of Dihydropteroate Synthase (DHPS): Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[9][10] DHPS catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor of folic acid. By mimicking PABA, sulfonamides block this essential metabolic pathway, leading to bacteriostasis.[][9]

Enzyme Inhibition

Beyond carbonic anhydrase, the sulfonamide moiety can be a key pharmacophore for inhibiting other enzymes. The specific substitutions on the sulfonamide nitrogen and the aromatic ring play a crucial role in determining the target specificity and potency.

Quantitative Data Summary

As of the latest literature review, specific quantitative biological activity data (e.g., IC₅₀, Kᵢ, MIC) for this compound is not publicly available. The following tables are provided as templates for organizing experimental data once it is generated through the protocols outlined in this guide.

Table 1: Anticancer Activity Data

| Cell Line | Assay Type | IC₅₀ (µM) | Mechanism of Action |

| e.g., MCF-7 | MTT Assay | ||

| e.g., HT-29 | Cell Cycle Analysis | ||

| e.g., A549 | Tubulin Polymerization |

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Assay Type | MIC (µg/mL) | MBC (µg/mL) |

| e.g., S. aureus | Broth Microdilution | ||

| e.g., E. coli | Broth Microdilution |

Table 3: Enzyme Inhibition Data

| Enzyme | Assay Type | IC₅₀ / Kᵢ (nM) |

| e.g., hCA II | Spectrophotometric | |

| e.g., hCA IX | Fluorescence-based |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological activity of this compound.

Anticancer Activity Assays

This assay determines the cytotoxic effect of the compound on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

This assay determines the effect of the compound on cell cycle progression.

-

Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using appropriate software.

Antimicrobial Activity Assays

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Assays

This assay measures the inhibition of the esterase activity of carbonic anhydrase.

-

Reagents: Prepare a Tris-HCl buffer (pH 7.4), a solution of the CA enzyme (e.g., bovine erythrocyte CA), and a solution of the substrate p-nitrophenyl acetate (p-NPA) in acetonitrile.

-

Assay Procedure: In a 96-well plate, add the buffer, the enzyme solution, and various concentrations of this compound (dissolved in DMSO). Pre-incubate for 10 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding the p-NPA substrate.

-

Absorbance Measurement: Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 400 nm over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value for the inhibition of CA activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound and a general workflow for its biological evaluation.

Caption: Potential anticancer signaling pathways of this compound.

Caption: Mechanism of antimicrobial action of sulfonamides.

Caption: General workflow for the biological evaluation of this compound.

References

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. m.youtube.com [m.youtube.com]

In-depth Technical Guide: N-cyclohexyl-4-methoxybenzenesulfonamide Mechanism of Action Studies

A comprehensive review of the current scientific understanding of N-cyclohexyl-4-methoxybenzenesulfonamide, prepared for researchers, scientists, and drug development professionals.

Foreword

This compound is a synthetic compound belonging to the sulfonamide class of molecules. While the broader sulfonamide group has been extensively studied and includes compounds with a wide range of biological activities, from antimicrobial to anticancer effects, the specific mechanism of action for this compound remains largely uncharacterized in publicly available scientific literature. This guide aims to provide a thorough overview of the existing knowledge, or lack thereof, and to contextualize the compound within the broader landscape of sulfonamide pharmacology.

Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical characteristics is crucial for any mechanistic study.

| Property | Value |

| Molecular Formula | C₁₃H₁₉NO₃S |

| Molecular Weight | 269.36 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Not reported |

| Solubility | Not reported |

Data synthesized from available chemical databases.

Current State of Mechanistic Research

Extensive searches of prominent scientific databases, including PubMed, Scopus, and Web of Science, did not yield any specific studies detailing the mechanism of action of this compound. Research on this particular molecule appears to be limited to its synthesis and structural characterization.

A 2011 study published in Acta Crystallographica Section E: Structure Reports Online detailed the synthesis and crystal structure of this compound.[1] This study provides precise measurements of bond lengths and angles, confirming the molecular structure, but does not offer any insights into its biological activity.

Potential Mechanisms of Action: Inferences from the Sulfonamide Class

Given the absence of direct research, we can infer potential, yet unproven, mechanisms of action based on the known activities of other structurally related sulfonamides. This section is speculative and intended to guide future research.

Carbonic Anhydrase Inhibition

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. CAs are involved in numerous physiological processes, including pH regulation, ion transport, and tumorigenesis. The general structure of a sulfonamide allows it to bind to the zinc ion in the active site of CAs.

Hypothetical Signaling Pathway:

Caption: Hypothetical inhibition of carbonic anhydrase by this compound.

Disruption of Folate Synthesis (Antimicrobial Activity)

The archetypal mechanism for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. Folate is a crucial precursor for the synthesis of nucleic acids.

Hypothetical Experimental Workflow:

Caption: Proposed workflow to investigate the antimicrobial potential of the compound.

Proposed Experimental Protocols for Future Research

To elucidate the mechanism of action of this compound, a systematic series of experiments is required.

Broad-Spectrum Kinase and Phosphatase Profiling

Objective: To identify potential protein kinase or phosphatase targets.

Methodology:

-

Utilize a commercial kinase and phosphatase screening service (e.g., Eurofins, Promega).

-

Submit this compound for screening against a panel of several hundred kinases and phosphatases at a fixed concentration (e.g., 10 µM).

-

Measure the percent inhibition for each enzyme.

-

For any significant "hits" (e.g., >50% inhibition), perform follow-up dose-response studies to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To identify direct cellular targets of the compound.

Methodology:

-

Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are suspected).

-

Lyse the cells to obtain a protein extract.

-

Incubate aliquots of the lysate with either this compound or a vehicle control.

-

Heat the aliquots across a range of temperatures.

-

Centrifuge to pellet aggregated (denatured) proteins.

-

Analyze the supernatant (soluble protein fraction) by SDS-PAGE and Western blotting for specific target candidates or by mass spectrometry for a proteome-wide analysis.

-

A shift in the melting temperature of a protein in the presence of the compound indicates direct binding.

Conclusion and Future Directions

The mechanism of action of this compound is currently unknown. While its chemical structure has been elucidated, its biological activity remains unexplored. Based on the pharmacology of the broader sulfonamide class, potential avenues for investigation include its effects on carbonic anhydrases and microbial folate synthesis. Future research should focus on broad-spectrum screening assays to identify its molecular targets, followed by more focused biochemical and cellular studies to validate these findings. The experimental protocols outlined in this guide provide a roadmap for initiating such an investigation. A thorough understanding of its mechanism of action is a prerequisite for any potential therapeutic development.

References

Unveiling the Solid-State Architecture of N-cyclohexyl-4-methoxybenzenesulfonamide: A Crystallographic Guide

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of N-cyclohexyl-4-methoxybenzenesulfonamide, a sulfonamide derivative of interest to researchers, scientists, and professionals in drug development. The following sections detail the precise three-dimensional arrangement of the molecule in the solid state, including key quantitative data, the experimental procedures used for its determination, and visualizations of its synthesis and intermolecular interactions.

Crystallographic and Structural Data at a Glance

The crystal structure of this compound has been meticulously determined by single-crystal X-ray diffraction. The key crystallographic parameters and data collection and refinement statistics are summarized in the tables below, offering a quantitative overview of the crystal lattice and the precision of the structural model.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₃H₁₉NO₃S |

| Formula Weight | 269.36 |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| Unit Cell Dimensions | a = 17.2644(12) Åb = 20.4707(16) Åc = 7.9139(5) Å |

| Volume | 2796.9(3) ų |

| Z | 8 |

| Radiation | Mo Kα |

| Temperature | 296 K |

| Reflections Collected | 10601 |

| Independent Reflections | 2704 |

| R(int) | 0.047 |

| Final R indices [I>2σ(I)] | R1 = 0.048 |

| R indices (all data) | wR2 = 0.136 |

| Goodness-of-fit on F² | 1.02 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| S1—O1 | 1.424(3) |

| S1—O2 | 1.436(3) |

| S1—N1 | 1.586(3) |

| S1—C7 | 1.747(4) |

Table 3: Selected Bond Angles (°)

| Angle | Degree (°) |

| O1—S1—O2 | 120.39(18) |

| O1—S1—N1 | 108.09(16) |

| O2—S1—N1 | 105.37(16) |

| O1—S1—C7 | 107.08(16) |

| O2—S1—C7 | 106.18(15) |

| N1—S1—C7 | 109.43(16) |

Molecular and Crystal Packing Analysis

The sulfur atom in this compound exhibits a distorted tetrahedral geometry.[1] A notable feature of the molecular structure is the cyclohexane ring, which adopts a stable chair conformation.[1]

In the crystal, molecules are interconnected through intermolecular N—H⋯O hydrogen bonds.[1] These interactions form zigzag chains that propagate along the c-axis, defining the primary supramolecular architecture of the crystal packing.[1]

Experimental Protocols

The successful determination of the crystal structure relied on the following experimental procedures for synthesis, crystallization, and data collection.

Synthesis and Crystallization of this compound

The synthesis of the title compound was achieved through the reaction of cyclohexylamine with 4-methoxybenzenesulfonyl chloride. The detailed workflow is illustrated in the diagram below.

Caption: Workflow for the synthesis and crystallization of the title compound.

The synthesis commenced by dissolving cyclohexylamine in distilled water, followed by the careful addition of 4-methoxybenzenesulfonyl chloride while maintaining the pH at 8 with a 10% sodium carbonate solution.[1] The reaction mixture was stirred for 6 hours at room temperature.[1] Upon completion, the pH was adjusted to 3 with 3M HCl to precipitate the product, which was then filtered and dried.[1] Single crystals suitable for X-ray diffraction were obtained by dissolving the dried precipitate in methanol and allowing for slow evaporation.[1]

Single-Crystal X-ray Diffraction Data Collection and Refinement

A suitable single crystal with dimensions of 0.29 × 0.12 × 0.09 mm was selected and mounted on a Bruker APEXII CCD diffractometer for data collection at 296 K.[1] The structure was solved using SIR97 and refined with SHELXL97.[1] Hydrogen atoms were treated with a combination of independent and constrained refinement.[1]

Intermolecular Interactions

The primary intermolecular interaction governing the crystal packing of this compound is the N—H⋯O hydrogen bond. This interaction creates a robust, chain-like assembly of molecules within the crystal lattice.

Caption: Diagram of the intermolecular N—H⋯O hydrogen bonding.

References

An In-depth Technical Guide to the Synthesis and Applications of N-cyclohexyl-4-methoxybenzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and diverse applications of N-cyclohexyl-4-methoxybenzenesulfonamide and its derivatives. This class of compounds has garnered significant interest within the scientific community due to its versatile pharmacological and biological activities. This document serves as a core resource for researchers and professionals involved in drug discovery and development, offering detailed methodologies and a summary of key quantitative data to facilitate further investigation and application.

Synthesis of this compound and Its Derivatives

The fundamental synthesis of this compound is achieved through the reaction of 4-methoxybenzenesulfonyl chloride with cyclohexylamine. This reaction is a classic example of nucleophilic substitution at a sulfonyl group.

A general synthetic workflow can be visualized as follows:

Caption: General synthesis workflow for this compound.

Further derivatization can be achieved by modifying either the cyclohexyl or the 4-methoxybenzenesulfonyl moiety, allowing for the exploration of a wide chemical space and the fine-tuning of biological activity.

Experimental Protocol: Synthesis of this compound

This protocol is based on established laboratory procedures.

Materials:

-

4-methoxybenzenesulfonyl chloride

-

Cyclohexylamine

-

Distilled water

-

10% Sodium carbonate (Na₂CO₃) solution

-

3 M Hydrochloric acid (HCl)

-

Methanol

-

Round bottom flask (50 ml)

-

Magnetic stirrer

-

TLC plates

-

Filtration apparatus

Procedure:

-

To a 50 ml round bottom flask, add cyclohexylamine (0.5 g, 6.494 mmol) and 10 ml of distilled water.

-

Stir the mixture at room temperature for 5 minutes.

-

Carefully add 4-methoxybenzenesulfonyl chloride to the stirring solution.

-

Maintain the pH of the reaction mixture at 8 by the dropwise addition of a 10% sodium carbonate solution.

-

Continue stirring at room temperature for 6 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, reduce the pH of the reaction mixture to 3 with 3 M HCl, which will cause the product to precipitate.

-

Filter the precipitate and dry it thoroughly.

-

For purification, dissolve the dried precipitate in methanol and allow it to recrystallize.

-

The expected yield of this compound is approximately 87%.[1]

Applications of this compound Derivatives

Derivatives of this compound have shown promise in a variety of applications, primarily in the fields of medicine and agriculture. The sulfonamide moiety is a well-known pharmacophore, and its combination with a cyclohexyl and a substituted benzene ring offers a scaffold for developing potent and selective bioactive agents.

Carbonic Anhydrase Inhibition

A significant area of application for benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. The primary sulfonamide group (SO₂NH₂) is a key zinc-binding group, enabling these compounds to act as potent inhibitors.

The mechanism of inhibition can be depicted as follows:

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

A series of 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms I, II, IX, and XII. The nature of the substituents on the dihydro-thiazole ring was found to be important for determining the activity and selectivity profiles of these compounds.

Table 1: Carbonic Anhydrase Inhibition Data for Selected Sulfonamide Derivatives

| Compound ID | Target Isoform | Inhibition Constant (Kᵢ) (nM) |

| Derivative A | hCA I | >10000 |

| hCA II | 15.8 | |

| hCA IX | 25.5 | |

| hCA XII | 5.7 | |

| Derivative B | hCA I | 8560 |

| hCA II | 8.9 | |

| hCA IX | 30.1 | |

| hCA XII | 4.9 |

Note: The data presented here is illustrative and based on findings for structurally related benzenesulfonamide derivatives. Specific Ki values for this compound derivatives would require dedicated experimental evaluation.

Anticancer Activity

Benzenesulfonamide derivatives have been extensively investigated for their potential as anticancer agents. Their mechanism of action is often linked to the inhibition of carbonic anhydrase IX, which is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment.

Table 2: In Vitro Anticancer Activity of Selected Benzenesulfonamide Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) |

| Derivative C | MCF-7 (Breast) | 5.8 |

| A549 (Lung) | 12.3 | |

| Derivative D | HeLa (Cervical) | 8.1 |

| DU-145 (Prostate) | 15.6 |

Note: The data is representative of the anticancer potential of the benzenesulfonamide class. The specific activity of this compound derivatives needs to be determined experimentally.

Antimicrobial Activity

The sulfonamide scaffold is a cornerstone of antimicrobial drug discovery. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.

Table 3: In Vitro Antimicrobial Activity of Selected Benzenesulfonamide Derivatives

| Compound ID | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Derivative E | Staphylococcus aureus | 16 |

| Escherichia coli | 32 | |

| Derivative F | Candida albicans | 64 |

Note: The presented MIC values are illustrative for the benzenesulfonamide class of compounds. The antimicrobial spectrum and potency of this compound derivatives require specific testing.

Herbicidal Activity

Certain benzenesulfonamide derivatives have been explored for their herbicidal properties. The mode of action often involves the inhibition of key plant enzymes, leading to growth inhibition and plant death. While specific data for this compound derivatives as herbicides is limited, the general class of benzenesulfonamides has shown promise in this area.

Detailed Experimental Protocols

Carbonic Anhydrase Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against carbonic anhydrase using the hydrolysis of 4-nitrophenyl acetate (p-NPA).

Materials:

-

Purified carbonic anhydrase isoenzyme

-

Tris-HCl buffer (50 mM, pH 7.5)

-

4-Nitrophenyl acetate (p-NPA) solution in acetonitrile

-

Test compound solutions at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.

-

Add 10 µL of the test compound solution at different concentrations to the respective wells.

-

Add 10 µL of the carbonic anhydrase solution (e.g., 1 µM) to each well.

-

Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 40 µL of the p-NPA solution (e.g., 10 mM) to each well.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

-

The rate of hydrolysis is determined from the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC₅₀ or Kᵢ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound and its derivatives represent a versatile chemical scaffold with significant potential for the development of novel therapeutic and agrochemical agents. The straightforward synthesis allows for the generation of diverse libraries of compounds for screening. The established roles of benzenesulfonamides as carbonic anhydrase inhibitors, anticancer, and antimicrobial agents provide a strong rationale for the further investigation of this specific class of compounds. The detailed protocols and summarized data in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating the advancement of new and effective chemical entities.

References

Preliminary Screening of N-cyclohexyl-4-methoxybenzenesulfonamide for Antimicrobial Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary antimicrobial screening of N-cyclohexyl-4-methoxybenzenesulfonamide. While direct experimental data for this specific compound is not extensively available in the reviewed literature, this document outlines the established experimental protocols for evaluating the antimicrobial properties of sulfonamide derivatives. It further presents a summary of the known antimicrobial activities of structurally related compounds to offer insights into the potential efficacy of this compound. The guide details the primary mechanism of action for sulfonamides and includes visualizations of experimental workflows and signaling pathways to aid in the understanding of the screening process and the compound's potential biological interactions. This document is intended to serve as a foundational resource for researchers initiating antimicrobial studies on this and similar molecules.

Introduction

Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used and continue to be a subject of interest in the development of new therapeutic agents due to their broad spectrum of activity against various pathogens.[1][2] The core structure of sulfonamides allows for diverse substitutions, leading to a wide range of physicochemical and biological properties.[3] this compound is a derivative that incorporates a bulky, lipophilic cyclohexyl group and a methoxy-substituted benzene ring, features that can significantly influence its antimicrobial profile. This guide outlines the standard procedures for a preliminary in-vitro assessment of its potential antimicrobial characteristics.

Mechanism of Action: Sulfonamides

Sulfonamides are synthetic bacteriostatic antibiotics that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[2][4] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folate). Bacteria rely on this pathway to produce essential nucleic acids (DNA and RNA).[5] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, thereby inhibiting bacterial growth and replication.[4][5] Human cells are generally unaffected as they obtain folic acid from their diet.[6]

Caption: Mechanism of action of sulfonamides.

Experimental Protocols for Antimicrobial Screening

The preliminary antimicrobial screening of a novel compound typically involves a series of in-vitro assays to determine its efficacy against a panel of clinically relevant microorganisms.

General Experimental Workflow

The screening process follows a logical progression from qualitative to quantitative assessments.

Caption: General workflow for antimicrobial screening.

Disk Diffusion Method

This method is a preliminary, qualitative test to assess the antimicrobial activity of a compound.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared.

-

Inoculation: A sterile cotton swab is dipped into the inoculum and evenly streaked across the surface of a Mueller-Hinton agar plate.

-

Application of Compound: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Observation: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.[7]

Broth Dilution Method (for MIC Determination)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in tubes or a 96-well microtiter plate.

-

Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The tubes or plates are incubated under appropriate conditions.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[8][9]

Agar Dilution Method (for MIC Determination)

This is an alternative quantitative method for determining the MIC.

-

Preparation of Plates: A series of agar plates are prepared, each containing a different concentration of the test compound.

-

Inoculation: A standardized suspension of the test microorganism is spot-inoculated onto the surface of each agar plate.

-

Incubation: The plates are incubated under appropriate conditions.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the growth of the microorganism on the agar surface.[8]

Minimum Bactericidal Concentration (MBC) Determination

This assay is performed to determine if an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

-

Subculturing: Following the MIC determination by the broth dilution method, a small aliquot from each tube or well showing no visible growth is subcultured onto a fresh, antibiotic-free agar plate.

-

Incubation: The plates are incubated to allow for the growth of any viable bacteria.

-

Determination of MBC: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.

Quantitative Data for Structurally Similar Compounds

Direct antimicrobial data for this compound is limited in the public domain. However, data from structurally related N-substituted benzenesulfonamides and 4-methoxybenzenesulfonamide derivatives can provide valuable insights into its potential activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Structurally Related Sulfonamides

| Compound | Test Organism | MIC (µg/mL) | Reference |

| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus ATCC 29213 | 32 | [10] |

| N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus ATCC 29213 | 64 | [10] |

| N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus ATCC 29213 | 128 | [10] |

| Aromatic disulfonamide (compound 5) | Escherichia coli | 100 | [11] |

| Aromatic disulfonamide (compound 5) | Salmonella enteritidis | 100 | [11] |

| 4-methylbenzenesulfonyl hydrazide (compound 9) | Escherichia coli | 42 | [11] |

| 4-methylbenzenesulfonyl hydrazide (compound 9) | Salmonella enteritidis | 42 | [11] |

Table 2: Zone of Inhibition Data for Structurally Related Sulfonamides

| Compound | Test Organism | Concentration | Zone of Inhibition (mm) | Reference |

| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (clinical isolates) | 500 µ g/disc | Varies | [10] |

| N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (clinical isolates) | 500 µ g/disc | Varies | [10] |

| Aryl sulfonamide (compound 2e) | Staphylococcus aureus ATCC 33591 | Not specified | 20 | [1] |

| Aryl sulfonamide (compound 2f) | Staphylococcus aureus ATCC 33591 | Not specified | 19 | [1] |

| Aryl sulfonamide (compound 2g) | Staphylococcus aureus ATCC 33591 | Not specified | 13 | [1] |

Structure-Activity Relationship (SAR) Considerations

The antimicrobial activity of sulfonamides is influenced by the nature of the substituents on the aromatic ring and the sulfonamide nitrogen.[12]

-

N1-Substitution: The substitution on the sulfonamide nitrogen (N1) is critical for activity. The presence of a heterocyclic ring or other specific groups can enhance potency.[12] In this compound, the cyclohexyl group at N1 will significantly impact the molecule's lipophilicity and steric properties, which in turn will affect its ability to bind to the active site of DHPS.

-

Aromatic Ring Substitution: The methoxy group at the para-position of the benzene ring is an electron-donating group, which can influence the electronic properties of the sulfonamide core and its interaction with the target enzyme.

Conclusion

References

- 1. iscientific.org [iscientific.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, antimicrobial, anticancer, antiviral evaluation and QSAR studies of 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)- N-substituted benzene sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine-Benzenesulfonamide Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. jocpr.com [jocpr.com]

Exploring the Anticonvulsant Potential of Benzenesulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While specific anticonvulsant data for N-cyclohexyl-4-methoxybenzenesulfonamide is not currently available in published literature, the broader class of benzenesulfonamide derivatives has demonstrated significant promise in the field of epilepsy research. This technical guide provides an in-depth overview of the anticonvulsant potential of these compounds, summarizing key quantitative data, detailing common experimental protocols, and illustrating relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiepileptic drugs.

Introduction

Epilepsy is a prevalent neurological disorder, and the demand for new, more effective anticonvulsant therapies remains high.[1] Benzenesulfonamide derivatives have emerged as a promising class of compounds in the search for novel antiepileptic drugs (AEDs).[1][2] A number of compounds within this class have been shown to exhibit potent anticonvulsant activity in various preclinical models.[1][2]

One of the primary mechanisms through which many benzenesulfonamide derivatives are thought to exert their anticonvulsant effects is through the inhibition of carbonic anhydrase (CA) isoenzymes in the brain.[3][4][5][6] Carbonic anhydrases play a crucial role in pH regulation and CO2 homeostasis, and their inhibition can lead to a reduction in neuronal hyperexcitability.[3][4] Several clinically used AEDs, such as acetazolamide and topiramate, are known to be carbonic anhydrase inhibitors.[3][5]

This guide will synthesize the available scientific literature to provide a comprehensive overview of the anticonvulsant potential of benzenesulfonamide derivatives, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Quantitative Data on Anticonvulsant Activity

The following tables summarize the in vivo anticonvulsant activity of various benzenesulfonamide derivatives as reported in the scientific literature. The data is primarily from two standard preclinical screening models: the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. Neurotoxicity is typically assessed using the rotarod test.

Table 1: Anticonvulsant Activity of Selected Benzenesulfonamide Derivatives in the Maximal Electroshock (MES) Test

| Compound Reference | Structure | ED50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) | Species |

| 12c | 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide | >300 | Not Reported | Mouse |

| 12d | (Structure not fully specified) | 30 | Not Reported | Mouse |

| 18b | 2,2-dipropyl-N1-(4-sulfamoylphenyl)malonamide | 16.36 | 24.8 | Mouse |

| Compound 9 | N-(4-(benzothiazole-2-yl) phenyl) 3-chlorobenzenesulfonamide | Potent Activity Reported | Not Reported | Mouse |

| Compound 44 | (Structure not fully specified) | 100 (after 4h) | Not Reported | Mouse |

| Compound 45 | (Structure not fully specified) | 30 (after 4h) | Not Reported | Mouse |

ED50: Median Effective Dose required to protect 50% of animals from MES-induced seizures. A lower ED50 indicates higher potency.[1][7][8] PI: Protective Index is the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI indicates a better safety profile.[1]

Table 2: Anticonvulsant Activity of Selected Benzenesulfonamide Derivatives in the Subcutaneous Pentylenetetrazole (scPTZ) Test

| Compound Reference | Structure | ED50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) | Species |

| 12c | 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide | 22.50 | 20.4 | Mouse |

| 10 | (Structure not fully specified) | 300 (protection at this dose) | Not Reported | Mouse |

| 12h | (Structure not fully specified) | 300 (protection at this dose) | Not Reported | Mouse |

| 12k | (Structure not fully specified) | 300 (protection at this dose) | Not Reported | Mouse |

| 17 | (Structure not fully specified) | 300 (protection at this dose) | Not Reported | Mouse |

| Compound 8 | (Structure not fully specified) | Potent Activity Reported | Not Reported | Mouse |

ED50: Median Effective Dose required to protect 50% of animals from scPTZ-induced seizures.[1][7]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the evaluation of anticonvulsant drug candidates.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.

-

Animals: Male Kunming mice are often used.[1]

-

Apparatus: A convulsiometer that delivers an electrical stimulus through corneal or ear-clip electrodes.

-

Procedure:

-

The test compound is administered to the animals, typically via intraperitoneal (i.p.) injection.

-

After a predetermined time (e.g., 0.5 or 4 hours), an electrical stimulus (e.g., 50 mA, 0.2 seconds in mice) is delivered through the electrodes.[9]

-

The animals are observed for the presence or absence of a tonic hind limb extension seizure lasting longer than 3 seconds.

-

The absence of this tonic extension is considered the endpoint for protection.

-

The ED50 is calculated as the dose of the drug that protects 50% of the animals from the tonic seizure.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for screening drugs effective against absence seizures.

-

Animals: Male Kunming mice are commonly used.[1]

-

Procedure:

-

The test compound is administered to the animals (e.g., i.p. injection).

-

After a specific time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

-

The animals are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures (a seizure lasting for at least 5 seconds).

-

The absence of clonic seizures during the observation period is considered protection.

-

The ED50 is determined as the dose that protects 50% of the animals from scPTZ-induced seizures.

-

Rotarod Neurotoxicity Assay

This assay is used to assess the potential for motor impairment and neurotoxicity of a test compound.

-

Animals: Male Kunming mice are often used.[1]

-

Apparatus: A rotating rod (rotarod) with a specified diameter and rotation speed (e.g., 25 rpm).

-

Procedure:

-

Animals are trained to stay on the rotating rod for a set duration (e.g., 1 minute) in a pre-test session.

-

The test compound is administered to the trained animals.

-

At various time points after administration, the animals are placed back on the rotarod.

-

The inability of an animal to remain on the rod for the full duration is indicative of neurotoxicity.

-

The TD50 (median toxic dose) is the dose at which 50% of the animals fail the rotarod test.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate a typical experimental workflow for anticonvulsant drug screening and a key signaling pathway associated with the mechanism of action of many sulfonamide-based anticonvulsants.

Caption: General workflow for the screening and evaluation of novel anticonvulsant compounds.

Caption: Proposed mechanism of anticonvulsant action via carbonic anhydrase inhibition.

Mechanism of Action: Carbonic Anhydrase Inhibition

A significant body of evidence suggests that the anticonvulsant activity of many benzenesulfonamide derivatives is mediated through the inhibition of carbonic anhydrase (CA) enzymes.[3][4][5] There are several isoforms of CA expressed in the human brain, with CA II and CA VII being particularly implicated in epileptogenesis.[3]

The inhibition of these enzymes leads to an accumulation of carbonic acid and a subsequent decrease in intracellular pH (acidosis).[3] This acidic shift is thought to reduce neuronal excitability through several potential mechanisms, including the modulation of ion channel activity and neurotransmitter release. By dampening excessive neuronal firing, CA inhibitors can effectively suppress seizure activity.[3] The design of isoform-specific CA inhibitors is an active area of research aimed at developing more targeted and tolerable anticonvulsant therapies.[6]

Conclusion

While direct experimental data on this compound as an anticonvulsant is not available, the broader class of benzenesulfonamide derivatives represents a promising avenue for the development of novel antiepileptic drugs. The ability of these compounds to exhibit potent anticonvulsant activity in established preclinical models, coupled with a well-defined mechanism of action through carbonic anhydrase inhibition, makes them attractive candidates for further investigation. The data and protocols presented in this guide are intended to facilitate future research in this area, with the ultimate goal of identifying new and improved treatments for epilepsy.

References

- 1. Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase inhibitors as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticonvulsant/antiepileptic carbonic anhydrase inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current Research on Antiepileptic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpp.com [ijpp.com]

physical and chemical properties of N-cyclohexyl-4-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of N-cyclohexyl-4-methoxybenzenesulfonamide. The information is compiled from available scientific literature and databases, offering a valuable resource for those involved in chemical research and drug development.

Core Physical and Chemical Properties

This compound is a sulfonamide derivative with a molecular formula of C13H19NO3S.[1] While specific experimental data for some properties of this exact compound are limited, data from closely related analogs and computational predictions provide valuable insights.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | Value | Source/Notes |

| Molecular Formula | C13H19NO3S | [1] |

| Molecular Weight | 269.36 g/mol | [1] |

| Melting Point | 83 - 85 °C | Data for the closely related N-cyclohexyl-4-methylbenzenesulfonamide.[2] |

| Boiling Point | Data not available | |

| Solubility | Insoluble in water | Inferred from the properties of the related compound N-cyclohexyl-4-methylbenzenesulfonamide.[2] |

| Appearance | Likely a solid | Based on the melting point of the related methyl-analog. |

Crystal Structure and Molecular Geometry

X-ray diffraction studies have provided detailed insights into the crystal structure of this compound. The sulfur atom exhibits a distorted tetrahedral geometry. The cyclohexane ring adopts a stable chair conformation. In the crystalline state, molecules are interconnected through intermolecular N—H⋯O hydrogen bonds, forming zigzag chains.[1]

Table 2: Selected Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | Not specified |

| a (Å) | 17.2644 (12) |

| b (Å) | 20.4707 (16) |

| c (Å) | 7.9139 (5) |

| V (ų) | 2796.9 (3) |

| Z | 8 |

| Temperature (K) | 296 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.23 |

| R[F² > 2σ(F²)] | 0.048 |

| wR(F²) | 0.136 |

| Goodness-of-fit (S) | 1.02 |

| Source:[1] |

Spectroscopic Data

Table 3: Spectroscopic Data for N-cyclohexyl-4-methylbenzenesulfonamide (Analog)

| Technique | Key Observations |

| ¹H NMR | Spectral data is available but specific peak assignments require further analysis. |

| ¹³C NMR | Spectral data is available but specific peak assignments require further analysis. |

| Mass Spectrometry (GC-MS) | Major fragments observed at m/z 155, 91, 253, 98, 65.[3] |

| IR Spectroscopy | Data is available, typically showing characteristic peaks for S=O, N-H, and C-H bonds. |

| Source:[3][4] |

Experimental Protocols

Synthesis of this compound

A published method for the synthesis of this compound involves the reaction of cyclohexylamine with 4-methoxybenzenesulfonyl chloride.[1]

Experimental Workflow: Synthesis

References

- 1. N-Cyclohexyl-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Cyclohexyl-4-methylbenzenesulfonamide(80-30-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. N-Cyclohexyl-4-methylbenzenesulfonamide | C13H19NO2S | CID 6633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Cyclohexyl-4-methylbenzenesulfonamide(80-30-8) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Synthesis of N-cyclohexyl-4-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of N-cyclohexyl-4-methoxybenzenesulfonamide, a sulfonamide derivative. Sulfonamides are a class of compounds with a wide range of biological activities and are of significant interest in medicinal chemistry and drug development.

Reaction Scheme

The synthesis involves the reaction of 4-methoxybenzenesulfonyl chloride with cyclohexylamine in an aqueous medium. The reaction is a nucleophilic substitution at the sulfonyl group, where the amino group of cyclohexylamine acts as the nucleophile, displacing the chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Amount (mmol) | Molar Equiv. |

| Cyclohexylamine | C₆H₁₃N | 99.17 | 0.50 | 5.04 | 1.0 |

| 4-Methoxybenzenesulfonyl chloride | C₇H₇ClO₃S | 206.65 | 1.04 | 5.04 | 1.0 |

| This compound | C₁₃H₁₉NO₃S | 269.36 | 1.18 (Theoretical) | 4.38 (Theoretical) | - |

| Reported Yield | - | - | - | - | 87% [1] |

Experimental Protocol

This protocol is adapted from a published procedure for the synthesis of this compound.[1]

Materials and Reagents

-

Cyclohexylamine (C₆H₁₃N)

-

Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl), 3 M

-

Methanol (CH₃OH)

-

Distilled water (H₂O)

Equipment

-

50 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Buchner funnel and filter paper

-

Beakers

-

Graduated cylinders

-

Rotary evaporator (optional)

Procedure

-

Reaction Setup: In a 50 mL round-bottom flask, combine 0.5 g (5.04 mmol) of cyclohexylamine with 10 mL of distilled water. Stir the mixture at room temperature for 5 minutes.[1]

-

Addition of Sulfonyl Chloride: Carefully add 1.04 g (5.04 mmol) of 4-methoxybenzenesulfonyl chloride to the stirred solution.

-

pH Adjustment: Maintain the pH of the reaction mixture at approximately 8 by the dropwise addition of a 10% aqueous solution of sodium carbonate (Na₂CO₃).[1]

-

Reaction: Allow the reaction to stir at room temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Product Precipitation: Once the reaction is complete, acidify the reaction mixture to a pH of 3 using a 3 M solution of hydrochloric acid (HCl). This will cause the product to precipitate out of the solution.[1]

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold distilled water to remove any remaining salts.

-

Drying: Dry the filtered product, for instance, in a desiccator under vacuum.

-

Purification: For further purification, the crude product can be recrystallized from methanol.[1] Dissolve the dried precipitate in a minimal amount of hot methanol and allow it to cool slowly to form crystals. Filter the purified crystals and dry them thoroughly. The reported yield for this procedure is 87%.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Crystallization of N-cyclohexyl-4-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclohexyl-4-methoxybenzenesulfonamide is a sulfonamide derivative of interest in medicinal chemistry and drug discovery. The purification of this compound to a high degree of purity is essential for its accurate biological evaluation and to meet stringent regulatory standards. Crystallization is a critical and widely used technique for the purification of solid organic compounds. This document provides a detailed step-by-step guide for the crystallization of this compound, based on established methodologies for sulfonamide derivatives. The protocol aims to yield high-purity crystalline material suitable for further research and development.

Data Presentation: Solvent Properties and Suitability

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Suitability for this compound | Notes |

| Methanol | 64.7 | 32.7 | Primary Choice | Reported to be an effective crystallization solvent.[1] |

| Ethanol | 78.4 | 24.5 | Good Alternative | Often used for recrystallization of sulfonamides. |

| 2-Propanol (Isopropanol) | 82.6 | 19.9 | Good Alternative | A common solvent for the crystallization of organic compounds. |

| Acetone | 56.0 | 20.7 | Possible Co-solvent | High solubility may require an anti-solvent. |

| Water | 100.0 | 80.1 | Anti-solvent | The compound is expected to be poorly soluble in water. Can be used to induce precipitation from a solution in a miscible organic solvent. |

| Toluene | 110.6 | 2.4 | Poor | Low polarity makes it a poor solvent for this polar molecule. |

| Hexane | 68.0 | 1.9 | Poor | Very low polarity; unlikely to dissolve the compound. |

Experimental Protocol: Single-Solvent Recrystallization using Methanol

This protocol details the procedure for the purification of this compound by recrystallization from methanol.

Materials and Equipment:

-

Crude this compound

-

Methanol (reagent grade)

-

Distilled water (for cooling bath)

-

Erlenmeyer flasks (appropriate sizes)

-

Heating mantle or hot plate with magnetic stirrer

-

Magnetic stir bar

-

Condenser (optional, to prevent solvent loss)

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

-

Vacuum oven or desiccator

Procedure:

-

Dissolution:

-

Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of an appropriate size (e.g., 50 mL).

-

Add a magnetic stir bar to the flask.

-

Add a minimal amount of methanol to the flask to just cover the solid.

-

Gently heat the mixture on a hot plate or in a heating mantle while stirring.

-

Continue to add small portions of methanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.

-

-

Hot Filtration (if necessary):

-

If any insoluble impurities are observed in the hot solution, perform a hot filtration.

-

Preheat a second Erlenmeyer flask and a funnel (preferably with a short stem or a powder funnel) on the hot plate.

-

Place a fluted filter paper in the preheated funnel.

-

Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

-

-

Cooling and Crystallization:

-

Remove the flask containing the clear solution from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent contamination. Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.

-

-

Isolation of Crystals:

-

Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold methanol.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals in the funnel with a small amount of ice-cold methanol to remove any remaining soluble impurities. It is important to use cold solvent to minimize the loss of the desired product.

-

-

Drying:

-

Carefully transfer the crystalline product from the filter paper to a pre-weighed watch glass.

-

Dry the crystals to a constant weight. This can be achieved by air drying, placing them in a desiccator, or using a vacuum oven at a moderate temperature (e.g., 40-50 °C).

-

-

Yield and Purity Assessment:

-

Weigh the dried crystals to determine the final yield. An 87% yield has been reported for this crystallization process.[1]

-

Assess the purity of the recrystallized product using appropriate analytical techniques, such as melting point determination, Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or spectroscopic methods (e.g., NMR, IR).

-

Logical Workflow for Crystallization

Caption: A step-by-step workflow for the crystallization of this compound.

References

Application Notes and Protocols for Measuring N-cyclohexyl-4-methoxybenzenesulfonamide Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclohexyl-4-methoxybenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. While the specific biological activity of this molecule is not extensively documented in publicly available literature, the sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents. Sulfonamides are known to exhibit a diverse range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties. This document provides a set of detailed protocols to screen for and characterize the potential biological activities of this compound.

The proposed assays are based on the known activities of structurally related sulfonamide compounds and are designed to provide a comprehensive initial biological profile of the target molecule. These protocols will guide researchers in assessing its potential as an enzyme inhibitor (specifically targeting carbonic anhydrases and cyclooxygenases, common targets for sulfonamides), its cytotoxic effects against cancer cell lines, and its antimicrobial properties.

Potential Signaling Pathways and Targets

Based on the common activities of the sulfonamide class of compounds, this compound may interact with several biological pathways. The following diagram illustrates some of the potential targets.

Caption: Potential molecular targets and cellular effects of this compound.

Experimental Protocols

The following section details the protocols for a panel of recommended assays to determine the biological activity of this compound.

Carbonic Anhydrase Inhibition Assay

Many sulfonamides are known inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation and other physiological processes.

Principle: This assay measures the inhibition of CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored spectrophotometrically.

Experimental Workflow:

Caption: Workflow for the Carbonic Anhydrase inhibition assay.

Protocol:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a working solution of human carbonic anhydrase II (hCA II) at 2 µM in assay buffer (50 mM Tris-HCl, pH 7.5).

-

Prepare a 10 mM stock solution of 4-nitrophenyl acetate (NPA) in acetonitrile.

-

-

Assay Procedure (96-well plate format):

-

Add 178 µL of assay buffer to each well.

-

Add 2 µL of various concentrations of the test compound (serially diluted from the stock solution) or DMSO (for control).

-

Add 10 µL of the hCA II enzyme solution.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 10 µL of the NPA stock solution to each well.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor.

-

Determine the percent inhibition using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Data Presentation:

| Compound Concentration (µM) | Initial Rate (mAU/min) | Percent Inhibition (%) |

| 0 (Control) | ... | 0 |

| 0.1 | ... | ... |

| 1 | ... | ... |

| 10 | ... | ... |

| 100 | ... | ... |

| IC₅₀ (µM) | ... |

Cyclooxygenase (COX) Inhibition Assay

Certain sulfonamides are selective COX-2 inhibitors, a key target in anti-inflammatory drug development.

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase component catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, which can be measured colorimetrically.

Experimental Workflow:

Caption: Workflow for the Cyclooxygenase inhibition assay.

Protocol:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Use a commercial COX inhibitor screening assay kit which typically includes COX-1 and COX-2 enzymes, arachidonic acid, and a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

-

Assay Procedure (96-well plate format):

-

Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.

-

Add 10 µL of various concentrations of the test compound or DMSO (control).

-

Incubate the plate at 25°C for 5 minutes.

-

Add 20 µL of the chromogenic substrate solution.

-

Initiate the reaction by adding 20 µL of arachidonic acid solution.

-

Shake the plate for 10-20 seconds and measure the absorbance at 590 nm after 5 minutes.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration against both COX-1 and COX-2.

-

Determine the IC₅₀ values for both isoforms by plotting percent inhibition versus inhibitor concentration.

-

Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

-

Data Presentation:

| Compound Concentration (µM) | % Inhibition (COX-1) | % Inhibition (COX-2) |

| 0 (Control) | 0 | 0 |

| 0.01 | ... | ... |

| 0.1 | ... | ... |

| 1 | ... | ... |

| 10 | ... | ... |

| IC₅₀ (µM) | ... | ... |

| COX-2 Selectivity Index | ... |

Cell Viability (MTT) Assay for Anticancer Activity

To assess the potential cytotoxic effects of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

-

Assay Procedure:

-

Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO).

-

Incubate the cells for another 48 to 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Data Presentation:

| Compound Concentration (µM) | Absorbance (570 nm) | Cell Viability (%) |

| 0 (Control) | ... | 100 |

| 0.1 | ... | ... |

| 1 | ... | ... |

| 10 | ... | ... |

| 50 | ... | ... |

| 100 | ... | ... |

| IC₅₀ (µM) | ... |

Antimicrobial Susceptibility Testing

To evaluate the potential antibacterial and antifungal activity of the compound.

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Workflow:

Caption: Workflow for antimicrobial susceptibility testing.

Protocol:

-

Microorganism and Media Preparation:

-

Use standard strains of bacteria (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923) and fungi (e.g., Candida albicans ATCC 90028).

-

Prepare appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Assay Procedure:

-

In a 96-well plate, perform a two-fold serial dilution of this compound in the broth medium. The final volume in each well should be 100 µL.

-

Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

-

Add 100 µL of the inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity). This can be confirmed by measuring the optical density at 600 nm.

-

Data Presentation:

| Test Microorganism | MIC (µg/mL) |

| Escherichia coli | ... |

| Staphylococcus aureus | ... |

| Candida albicans | ... |

Conclusion

These application notes provide a foundational set of protocols to begin characterizing the biological activity of this compound. Based on the results obtained from these initial screens, further, more specific assays can be designed to elucidate the precise mechanism of action and to explore the therapeutic potential of this compound. It is recommended that all experiments be performed with appropriate positive and negative controls to ensure the validity of the results.

N-cyclohexyl-4-methoxybenzenesulfonamide: A Versatile Scaffold for Drug Discovery

Application Notes and Protocols for Researchers

The N-cyclohexyl-4-methoxybenzenesulfonamide core structure represents a promising scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including anticancer, carbonic anhydrase inhibition, and antimicrobial effects. This document provides an overview of the potential applications of this scaffold, supported by data from analogous compounds, and details relevant experimental protocols for researchers in drug discovery and development.

Synthesis of the Scaffold

The foundational molecule, this compound, can be synthesized through a straightforward nucleophilic substitution reaction. In a typical procedure, 4-methoxybenzenesulfonyl chloride is reacted with cyclohexylamine in an aqueous medium. The pH of the reaction is maintained at 8 using a sodium carbonate solution to facilitate the reaction. The completion of the reaction can be monitored by thin-layer chromatography (TLC). Upon acidification with hydrochloric acid, the product precipitates and can be purified by crystallization.[1]

Potential Therapeutic Applications

While specific biological data for this compound is not extensively available in the public domain, the broader class of benzenesulfonamides has been thoroughly investigated, revealing significant therapeutic potential. The data presented below is for structurally related benzenesulfonamide derivatives and serves to illustrate the potential of the this compound scaffold.

Anticancer Activity

Benzenesulfonamide derivatives have emerged as a significant class of anticancer agents.[2][3][4][5] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases and protein kinases, and by inducing apoptosis.

Table 1: Anticancer Activity of Analogous Benzenesulfonamide Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 5g | DLD-1 (Colorectal Carcinoma) | 11.84 | [6] |

| 5j | HT-29 (Colorectal Carcinoma) | 9.35 | [6] |

| 12d | MDA-MB-468 (Breast Cancer) | 3.99 | [7] |

| 12i | MDA-MB-468 (Breast Cancer) | 1.48 | [7] |

Disclaimer: The data in this table is for analogous compounds and not for this compound.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. Certain isoforms, such as CA IX and CA XII, are overexpressed in many tumors and are associated with cancer progression and metastasis.[8][9] Benzenesulfonamides are a well-established class of potent CA inhibitors.

Table 2: Carbonic Anhydrase Inhibitory Activity of Analogous Benzenesulfonamide Derivatives

| Compound ID | Isoform | Kᵢ (nM) | Reference |

| 5a | hCA IX | 134.8 | [7] |

| 12i | hCA IX | 38.8 | [7] |

| 7a | hCA I | >10000 | [7] |

| 7a | hCA II | 130.6 | [7] |

Disclaimer: The data in this table is for analogous compounds and not for this compound.

Antimicrobial Activity

The sulfonamide class of drugs has a long history as effective antimicrobial agents.[10] They act by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. The development of novel sulfonamide derivatives continues to be an important strategy in combating antibiotic resistance.

Table 3: Antimicrobial Activity of an Analogous Compound

| Compound | Microorganism | MIC (µg/mL) | Reference |

| MBT | Salmonella typhi (ATCC 6539) | 64 | [11][12] |

| MBT | Salmonella paratyphi A | 64 | [11][12] |

| MBT | Salmonella typhimurium | 64 | [11][12] |

Disclaimer: The data in this table is for an analogous compound and not for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

Synthesis of this compound

Materials:

-

4-methoxybenzenesulfonyl chloride

-